molecular formula C23H24F2N4 B11455462 2-(4-Benzylpiperazin-1-yl)-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidine

2-(4-Benzylpiperazin-1-yl)-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidine

Cat. No.: B11455462
M. Wt: 394.5 g/mol
InChI Key: LCXKCBYZRXLGFE-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a difluoromethyl group, and a pyrimidine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using a difluoromethylating agent under controlled conditions.

    Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction, where a benzylpiperazine derivative reacts with the pyrimidine core.

    Final Assembly: The final compound is assembled through a series of purification and crystallization steps to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. Key considerations include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzylpiperazin-1-yl)-4-(trifluoromethyl)-6-(4-methylphenyl)pyrimidine
  • 2-(4-Benzylpiperazin-1-yl)-4-(difluoromethyl)-6-(4-chlorophenyl)pyrimidine
  • 2-(4-Benzylpiperazin-1-yl)-4-(difluoromethyl)-6-(4-methoxyphenyl)pyrimidine

Uniqueness

Compared to similar compounds, 2-(4-Benzylpiperazin-1-yl)-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl group, in particular, contributes to its stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H24F2N4

Molecular Weight

394.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidine

InChI

InChI=1S/C23H24F2N4/c1-17-7-9-19(10-8-17)20-15-21(22(24)25)27-23(26-20)29-13-11-28(12-14-29)16-18-5-3-2-4-6-18/h2-10,15,22H,11-14,16H2,1H3

InChI Key

LCXKCBYZRXLGFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N3CCN(CC3)CC4=CC=CC=C4)C(F)F

Origin of Product

United States

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